5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

Description

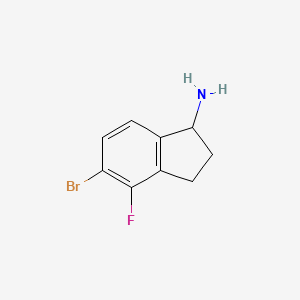

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (C₉H₉BrFN) is a bicyclic aromatic amine featuring a fused benzene and cyclopentane ring system. The molecule is substituted with bromine and fluorine atoms at positions 5 and 4, respectively, and contains a primary amine group at position 1 (Figure 1). This structural motif is common in bioactive molecules, particularly due to its resemblance to neurotransmitters like dopamine and serotonin . Its synthetic versatility allows modifications at multiple positions, enabling exploration of structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHOBYXDJPIHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common approach is the halogenation of indene derivatives followed by amination. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo-compounds.

Reduction: Reduction of the bromo-fluoro groups.

Substitution: Replacement of bromo or fluoro groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various substituted indenamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine serves as a crucial building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its halogenated structure may enhance the lipophilicity and receptor binding profiles of derived compounds, making it valuable for drug development.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique bromine and fluorine substituents allow for diverse reactivity patterns that can be exploited in synthetic pathways.

Biological Studies

The chiral nature of this compound makes it particularly useful in studying enzyme interactions and receptor binding. Preliminary studies indicate potential interactions with neurotransmitter systems, suggesting applications in neuropharmacology.

Industrial Applications

In addition to its research applications, this compound is utilized in developing agrochemicals and specialty chemicals, benefiting from its unique chemical properties.

Neuropharmacology

Initial findings suggest that this compound may influence neurotransmitter receptors, indicating potential therapeutic uses in treating neurological disorders.

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is limited, similar compounds have shown significant antibacterial and antifungal properties. Further research is needed to explore this aspect.

Anticancer Properties

Research indicates that structurally similar compounds exhibit significant anticancer activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Bromo-4-fluoro-2,3-dihydro-1H-indene | HeLa (cervical adenocarcinoma) | 1.7 |

| 7-Bromo-4-fluoro-2,3-dihydro-1H-indene | A375 (malignant melanoma) | 0.87 |

| 7-Bromo-4-fluoro-2,3-dihydro-1H-indene | HCT116 (colon carcinoma) | 0.55 |

These findings suggest a promising avenue for further research into the compound's potential as an anticancer agent by inhibiting key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

One notable study explored the interactions of halogenated indenes with cellular targets. In vitro assays demonstrated that compounds with similar structures exhibited selective inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating potent biological activity.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules to produce its biological activity. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Bromo-Fluoro Derivatives

Key Compound :

- 5-Amino-4-bromo-2,3-dihydro-1H-indene (CAS 676265-54-6, C₉H₁₀BrN): Differs by lacking the fluorine substituent at position 3.

Findings :

- Electronic Effects: The fluorine atom in 5-bromo-4-fluoro-dihydroindenamine introduces electron-withdrawing properties, enhancing polarization of the aromatic ring. This contrasts with the purely bromo-substituted analog, where bromine’s moderate electron-withdrawing effect is less pronounced.

- Biological Activity: Fluorinated derivatives often exhibit improved metabolic stability and membrane permeability. For instance, thiourea derivatives with fluorine substitutions (e.g., 4-fluoro-phenyl) demonstrated enhanced antioxidant and antimicrobial activities compared to non-fluorinated analogs .

Table 1 : Substituent Effects on Bioactivity

| Compound | Substituents | Notable Properties |

|---|---|---|

| 5-Bromo-4-fluoro-dihydroindenamine | Br (C5), F (C4) | Enhanced electronic polarization |

| 5-Amino-4-bromo-dihydroindene | Br (C5), H (C4) | Lower metabolic stability |

Positional Isomerism: Bromine Substitution Patterns

Key Compounds :

- (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1307873-37-5): Bromine at position 4.

- 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1071449-08-5): Bromine at position 5.

Findings :

- Electronic Distribution : Bromine’s position significantly alters electron density. For example, bromine at position 4 (para to the amine) may stabilize charge distribution differently than at position 5 (meta).

- Pharmacological Relevance: Indatraline, a non-selective monoamine reuptake inhibitor, highlights the importance of substitution patterns in modulating neurotransmitter affinity .

Table 2 : Impact of Bromine Position on Properties

| Compound | Bromine Position | Key Characteristics |

|---|---|---|

| 5-Bromo-4-fluoro-dihydroindenamine | C5 | Optimal resonance stabilization |

| 4-Bromo-dihydroindenamine | C4 | Altered binding affinity in receptor models |

Functional Group Variations: Amine vs. Ketone vs. Ester

Key Compounds :

- 5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one (CAS 2095689-70-4): Ketone group replaces the amine.

- Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 2089649-44-3): Ester group at C1.

Findings :

- Hydrogen Bonding: The primary amine in 5-bromo-4-fluoro-dihydroindenamine facilitates hydrogen bonding, critical for receptor interactions. Ketones, lacking H-bond donors, may reduce bioactivity.

- Solubility and Stability : The ester derivative’s carboxylate group improves solubility but may reduce metabolic stability compared to the primary amine .

Table 3 : Functional Group Impact on Physicochemical Properties

| Compound | Functional Group | Key Effects |

|---|---|---|

| 5-Bromo-4-fluoro-dihydroindenamine | Primary amine | Strong H-bonding, receptor interaction |

| 5-Bromo-difluoro-indenone | Ketone | Reduced H-bonding, increased lipophilicity |

Stereochemical Variations: Enantiomeric Effects

Key Compound :

- (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1079742-66-7): Chiral center at C1 with methyl substitution.

Findings :

- Stereoselectivity: The (S)-enantiomer often exhibits distinct binding affinities in chiral environments. For example, indatraline’s stereochemistry influences its potency in blocking monoamine transporters .

- Substituent Synergy : Methyl groups (electron-donating) vs. fluorine (electron-withdrawing) create divergent electronic profiles, affecting reactivity and intermolecular interactions .

Biological Activity

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (C9H10BrFN) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by:

- Bromine at the 5-position

- Fluorine at the 4-position

- An amine functional group that facilitates hydrogen bonding and electrostatic interactions with biological targets.

Its molecular weight is approximately 266.54 g/mol . The hydrochloride salt form enhances its stability and solubility, making it suitable for various biological assays.

Research indicates that the biological activity of this compound is influenced by:

- Interaction with specific molecular targets , such as enzymes and receptors.

- The presence of bromine and fluorine atoms, which modulate the compound's binding affinity and selectivity towards these targets .

The amine group allows for significant interactions with biological macromolecules, potentially influencing various biochemical pathways relevant to therapeutic applications .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. Table 1 summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Comparison Standard | Standard MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 20 | Ciprofloxacin | 25 |

| Staphylococcus aureus | 15 | Ampicillin | 100 |

| Candida albicans | 30 | Griseofulvin | 500 |

These results indicate that the compound may be more effective than some standard antibiotics against certain strains .

Neuropharmacological Potential

The unique structural attributes of this compound have led to investigations into its potential neuropharmacological effects. It has been suggested that compounds with similar structures could act as:

- Agonists or antagonists at neurotransmitter receptors.

This potential makes it a candidate for research into treatments for neurological disorders .

Case Studies and Research Findings

A study conducted by highlighted the synthesis and evaluation of several derivatives of indene compounds, including 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amines. The findings indicated enhanced biological activity correlated with specific substitutions on the indene structure.

In another investigation, assessed the compound's interaction with various enzymes involved in metabolic pathways. The results demonstrated that modifications in the halogen substituents significantly impacted enzyme inhibition rates, suggesting a strategic approach to drug design.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine, and how are intermediates characterized?

- Methodology : The compound is synthesized via halogenation and fluorination of a dihydroindenone precursor. For example, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 935681-01-9) is a key intermediate, as noted in building block catalogs . Reduction of the ketone group using agents like sodium borohydride or catalytic hydrogenation yields the amine. Intermediate characterization involves NMR spectroscopy (1H/13C) and mass spectrometry to confirm molecular weight and purity.

- Critical Step : Fluorination often requires anhydrous conditions to avoid side reactions. Bromination typically employs N-bromosuccinimide (NBS) under controlled temperatures .

Q. How is the stereochemistry of this compound confirmed?

- Methodology : X-ray crystallography is the gold standard. Programs like SHELXL refine crystal structures to determine absolute configuration . For example, similar dihydroindenamine derivatives (e.g., (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride) were resolved using SHELX workflows . ORTEP-III visualizes thermal ellipsoids to assess molecular geometry .

- Alternative Methods : Chiral HPLC or polarimetry can corroborate enantiopurity if crystallographic data is unavailable.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound as a dopamine receptor ligand?

- Methodology :

Receptor Binding Assays : Use porcine striatal membrane homogenates and displace radioligands like [³H]SCH23390 (D1-like) or [³H]YM-09-151-2 (D2-like) to measure affinity (IC50/Ki) .

Functional Activity : Assess effects on cGMP levels in rat neostriatal membranes. Agonists reduce basal cGMP, as shown for related dihydroindenamines .

Selectivity Screening : Test against adrenergic/serotonergic receptors to rule off-target effects.

- Data Interpretation : Compare results to reference agonists (e.g., quinpirole for D2-like receptors).

Q. What computational strategies predict the reactivity and regioselectivity of halogen/fluorine substituents in this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding to dopamine receptor active sites (e.g., homology models based on PDB: 6CM4). Fluorine’s electronegativity may enhance hydrogen bonding .

- QSAR Models : Correlate substituent effects (e.g., bromine’s steric bulk) with pharmacological activity .

Q. How can researchers resolve contradictions in reported pharmacological activities of dihydroindenamine derivatives?

- Case Example : If one study reports high D2-like affinity for a derivative while another shows weak activity:

Assay Conditions : Compare buffer pH, membrane preparation methods, and radioligand concentrations.

Substituent Effects : Fluorine at position 4 may enhance selectivity, but N-alkylation (e.g., N-propyl groups) is critical for potency .

Statistical Validation : Replicate experiments with larger sample sizes and use ANOVA to assess significance.

Q. What strategies optimize the synthetic yield of this compound?

- Methodology :

- Catalysis : Use Pd-catalyzed cross-coupling for bromine introduction (e.g., Suzuki-Miyaura) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency.

- Temperature Control : Gradual warming (-20°C to RT) minimizes side reactions during reduction.

- Yield Tracking : Monitor via TLC and HPLC at each step.

Methodological Notes

- Structural Characterization : Always pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Crystallography : For novel derivatives, submit structures to the Cambridge Structural Database (CSD) to aid reproducibility .

- Biological Assays : Include positive/negative controls (e.g., dopamine for receptor assays) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.